molecular formula C12H14FNO2 B1489239 4-(3-(Fluoromethyl)pyrrolidin-1-yl)benzoic acid CAS No. 2091632-02-7

4-(3-(Fluoromethyl)pyrrolidin-1-yl)benzoic acid

Cat. No. B1489239
CAS RN: 2091632-02-7
M. Wt: 223.24 g/mol
InChI Key: YALRFHCCKRHINM-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecule consists of a benzoic acid group attached to a pyrrolidine ring via a fluoromethyl group. The pyrrolidine ring is a five-membered nitrogen heterocycle, which is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .


Physical And Chemical Properties Analysis

4-(3-(Fluoromethyl)pyrrolidin-1-yl)benzoic acid has a molecular weight of 223.24 g/mol. More detailed physical and chemical properties were not found in the available resources.

Scientific Research Applications

Antimicrobial Activity

The pyrrolidinone derivatives, including compounds like 4-(3-(Fluoromethyl)pyrrolidin-1-yl)benzoic acid , have been recognized for their antimicrobial properties . These compounds can be synthesized and modified to target a range of microbial infections, offering a pathway to develop new antibiotics in the fight against drug-resistant bacteria.

Anticancer Activity

Pyrrolidinone scaffolds are prominent in cancer research due to their potential anticancer activities . The fluoromethyl group in the compound could be leveraged to design targeted therapies that disrupt cancer cell metabolism or replication processes.

Anti-inflammatory Activity

The anti-inflammatory properties of pyrrolidinone derivatives make them candidates for the development of new anti-inflammatory drugs . Their ability to modulate inflammatory pathways can be crucial in treating chronic inflammatory diseases.

Antidepressant Activity

Research has indicated that pyrrolidinone derivatives exhibit antidepressant effects . This compound could be used to synthesize novel antidepressants that might offer benefits over current medications, such as improved efficacy or reduced side effects.

Anticonvulsant Properties

The structural features of 4-(3-(Fluoromethyl)pyrrolidin-1-yl)benzoic acid suggest it could be useful in creating anticonvulsant medications . These medications are vital for managing seizure disorders and epilepsy.

Role in Synthesis of Alkaloids and β-Amino Acids

This compound plays a significant role in the synthesis of various alkaloids and unusual β-amino acids, such as statin derivatives . These are important in the pharmaceutical industry for creating a variety of medicinal drugs.

Future Directions

Given the interest in pyrrolidine derivatives in medicinal chemistry , it is likely that future research will continue to explore the potential applications of 4-(3-(Fluoromethyl)pyrrolidin-1-yl)benzoic acid in various fields of research and industry.

properties

IUPAC Name

4-[3-(fluoromethyl)pyrrolidin-1-yl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14FNO2/c13-7-9-5-6-14(8-9)11-3-1-10(2-4-11)12(15)16/h1-4,9H,5-8H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YALRFHCCKRHINM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1CF)C2=CC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-(Fluoromethyl)pyrrolidin-1-yl)benzoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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